molecular formula C20H18N4O4 B11081884 Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11081884
M. Wt: 378.4 g/mol
InChI Key: VZISHCGFFPMHEL-UHFFFAOYSA-N
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Description

ETHYL 2-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a dihydropyrimidine ring, and a nitrophenyl group

Preparation Methods

The synthesis of ETHYL 2-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 3-nitrobenzaldehyde with ethyl acetoacetate and urea under acidic conditions to form the dihydropyrimidine ring. This intermediate is then reacted with o-phenylenediamine to form the fused benzimidazole ring system. The final product is obtained after esterification with ethanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

ETHYL 2-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

ETHYL 2-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of ETHYL 2-METHYL-4-(3-NITROPHENYL)-1,4-DIHYDROPYRIMIDO[1,2-A][1,3]BENZIMIDAZOLE-3-CARBOXYLATE lies in its fused ring structure and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

ethyl 2-methyl-4-(3-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H18N4O4/c1-3-28-19(25)17-12(2)21-20-22-15-9-4-5-10-16(15)23(20)18(17)13-7-6-8-14(11-13)24(26)27/h4-11,18H,3H2,1-2H3,(H,21,22)

InChI Key

VZISHCGFFPMHEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC3=CC=CC=C3N2C1C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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